(2E)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride typically involves the reaction of 5-methylpyridine with hydroxylamine and a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. Its hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-(4-methylpyridine)-2-carbonimidoyl chloride
- N-hydroxy-(3-methylpyridine)-2-carbonimidoyl chloride
- N-hydroxy-(2-methylpyridine)-2-carbonimidoyl chloride
Uniqueness
N-hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the methyl group at the 5-position can lead to different steric and electronic effects compared to its isomers, thereby affecting its overall properties and applications.
Properties
Molecular Formula |
C7H7ClN2O |
---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
(2E)-N-hydroxy-5-methylpyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3/b10-7+ |
InChI Key |
SGMBKAPEJFXZNH-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)/C(=N\O)/Cl |
Canonical SMILES |
CC1=CN=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
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